Magnesium iodide

Description

Significance of Magnesium Iodide in Contemporary Chemical Sciences

In modern chemical research, this compound has emerged as a versatile and valuable reagent, primarily in the fields of organic synthesis and materials science. Its utility stems from its properties as a Lewis acid, a source of nucleophilic iodide, and a key component in electrochemical systems. smolecule.comresearchgate.net

In Organic Synthesis: this compound serves as an effective catalyst and reagent in a variety of organic transformations. periodic-table-of-elements.orgguidechem.com Its applications are crucial for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in creating complex molecules for pharmaceuticals and agrochemicals. chemimpex.com

Baylis-Hillman Reaction: The use of this compound as a catalyst in the Baylis-Hillman reaction is a notable application. This reaction forms a carbon-carbon bond between an aldehyde and an α,β-unsaturated electron-withdrawing group. Research has shown that catalysis with MgI₂ tends to yield (Z)-vinyl compounds with stereoselectivity. chemicalbook.comwikipedia.org

Grignard Reagent Formation: While not a direct component of the Grignard reagent formula (R-Mg-X), iodine (and by extension, reagents like this compound) is often used as an activating agent. wikipedia.orgadichemistry.com It helps to break down the passivating layer of magnesium oxide on the surface of magnesium metal, initiating the reaction with an organic halide. wikipedia.orgalfredstate.edu

Catalysis and Stereoselective Synthesis: As a Lewis acid, MgI₂ activates substrates, facilitating reactions under mild conditions. smolecule.com Research has demonstrated its effectiveness in Mukaiyama-type aldol (B89426) couplings and in the stereoselective conversion of cyclopropylmethanols into homoallylic iodides. researchgate.net In one novel approach, this compound was used as a catalyst for the synthesis of 2-substituted quinazolines, employing molecular oxygen and visible light, highlighting a green chemistry methodology. rsc.orgrsc.org

Cleavage and Rearrangement Reactions: this compound has been used for the demethylation of certain aromatic methyl ethers. wikipedia.org It is also employed in ring-expansion reactions of cyclopropanes, where the magnesium ion acts as a Lewis acid and the iodide as a nucleophile, contributing synergistically to the transformation. researchgate.net

In Materials Science: The most prominent emerging application for this compound is in the development of advanced energy storage systems.

Magnesium-ion Batteries: Researchers are actively exploring this compound as a key component in electrolytes for rechargeable magnesium-ion (Mg-ion) batteries. chemimpex.comsmolecule.com Mg-ion batteries are considered a promising alternative to lithium-ion technology due to the higher natural abundance and theoretical safety advantages of magnesium. smolecule.com A significant challenge in this field is the development of efficient electrolytes, and MgI₂ is being investigated to improve the performance, energy density, and stability of these next-generation batteries. smolecule.comumd.edu Research into a magnesium/iodine battery chemistry has shown potential for rapid recharging capabilities, significantly faster than conventional solid-state reaction batteries. umd.edu

Historical Context and Evolution of Research Trajectories

The story of this compound is intrinsically linked to the discovery and study of its constituent elements and the broader development of organometallic chemistry.

Elemental Discovery: The foundation for this compound research was laid with the identification of its elements. Joseph Black first recognized magnesium as an element in 1755, and it was later isolated by Sir Humphry Davy in 1808. webelements.comrsc.org Iodine was discovered shortly after in 1811 by Bernard Courtois. youtube.com

Early Synthesis and Characterization: Following the discovery of its elements, the synthesis and characterization of simple inorganic salts like this compound became a subject of study. Early preparative methods involved the reaction of magnesium with hydroiodic acid or the direct combination of the elements. wikipedia.orgextrica.com

The Grignard Era and Organometallic Chemistry: A significant leap in the relevance of magnesium compounds came with Victor Grignard's discovery of organomagnesium reagents in 1900, for which he was awarded the Nobel Prize in 1912. wikipedia.orgbyjus.comacs.org Although the Grignard reagent is typically represented as R-Mg-X, the practical preparation often involves an "activator" for the magnesium metal, with iodine being a common choice. wikipedia.orgadichemistry.com This established an early, crucial role for iodine-magnesium interactions in synthetic chemistry. Research in the early 20th century, such as studies by Henry Gilman and E. A. Zoellner, specifically investigated the preparation of organomagnesium halides in the presence of this compound, exploring the role of radical intermediates. alfredstate.eduacs.org

Evolution into a Specialized Reagent: Over the latter half of the 20th century and into the 21st, the research trajectory for this compound evolved from its association with Grignard chemistry to its application as a distinct catalyst and reagent with unique properties. Researchers began to exploit its Lewis acidity and the nucleophilicity of the iodide ion for specific synthetic transformations. researchgate.net This led to its use in named reactions like the Baylis-Hillman reaction and for stereoselective synthesis, where the choice of the metal halide is critical to the outcome. chemicalbook.comwikipedia.org

Contemporary Focus on Materials Science: The most recent evolution in this compound research is its application in materials science, particularly for energy storage. Beginning in the 2010s, research has intensified on its use in electrolytes for rechargeable Mg-ion batteries, addressing the need for safer, cheaper, and higher-density alternatives to lithium-ion batteries. smolecule.comumd.edu This trajectory highlights a shift from its traditional role in organic synthesis to a key component in cutting-edge materials for green technology.

Table 2: Timeline of Key Developments Related to this compound

| Year/Period | Event | Significance |

|---|---|---|

| 1755 | Joseph Black recognizes magnesium as an element. rsc.org | Foundational discovery of one of the compound's constituents. |

| 1808 | Sir Humphry Davy isolates pure magnesium. webelements.com | Enabled the synthesis of magnesium-based compounds. |

| 1811 | Bernard Courtois discovers iodine. youtube.com | Discovery of the second constituent element of MgI₂. |

| 1900 | Victor Grignard discovers the Grignard reagent. acs.org | Revolutionized organic synthesis and highlighted the importance of magnesium-halide interactions. |

| c. 1931 | Research by Gilman and Zoellner on organomagnesium halide preparation. acs.org | Investigated the role of MgI₂ in the formation of Grignard reagents and radical capture. |

| Late 20th Century | Application of MgI₂ in specific organic reactions (e.g., Baylis-Hillman). chemicalbook.comwikipedia.org | Evolution from a general reagent to a specialized catalyst for stereoselective outcomes. |

| c. 2017 | Research on Mg/Iodine batteries demonstrates rapid charging. umd.edu | Marks a significant shift in research focus towards advanced materials and energy storage. |

Properties

IUPAC Name |

magnesium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQJIBCZHWBKSL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

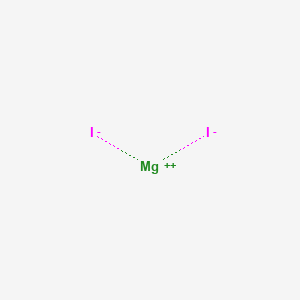

[Mg+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgI2, I2Mg | |

| Record name | magnesium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065056 | |

| Record name | Magnesium iodide (MgI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.114 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octahydrate: White deliquescent solid; Easily discolored by light and air; Soluble in water; [Merck Index] White odorless beads; Soluble in water; [MSDSonline] | |

| Record name | Magnesium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10377-58-9 | |

| Record name | Magnesium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10377-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium iodide (MgI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium iodide (MgI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Magnesium Iodide

Inorganic Synthesis Routes

Magnesium iodide (MgI₂) is an inorganic salt that can be prepared through several synthetic pathways. geeksforgeeks.orgwikipedia.org These methods typically involve the reaction of magnesium-containing bases with an acid or the direct combination of the elements.

Reactions Involving Magnesium Oxides, Hydroxides, and Carbonates with Hydroiodic Acid

A common and straightforward method for synthesizing this compound involves the treatment of magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), or magnesium carbonate (MgCO₃) with hydroiodic acid (HI). wikipedia.orgextramarks.com These reactions are acid-base neutralizations, yielding this compound and water, with the carbonate reaction also producing carbon dioxide gas. wikipedia.orgvaia.com

The reactions proceed according to the following equations:

Magnesium Oxide: MgO + 2HI → MgI₂ + H₂O wikipedia.org

Magnesium Hydroxide: Mg(OH)₂ + 2HI → MgI₂ + 2H₂O wikipedia.orgchegg.com

Magnesium Carbonate: MgCO₃ + 2HI → MgI₂ + CO₂ + H₂O wikipedia.orgchegg.com

These methods are effective for producing aqueous solutions of this compound. The resulting salt exists in various hydrated forms, such as MgI₂·6H₂O (hexahydrate) and MgI₂·8H₂O (octahydrate). geeksforgeeks.orgextramarks.com

Direct Elemental Combination Approaches in Anhydrous Media

Anhydrous this compound can be synthesized by the direct reaction of magnesium metal with elemental iodine. geeksforgeeks.orgwikipedia.org This reaction must be conducted under strictly anhydrous conditions, as this compound is susceptible to decomposition in the presence of moisture. wikipedia.org Dry diethyl ether is often employed as a solvent for this process. wikipedia.orgresearch-solution.com

The synthesis involves mixing powdered magnesium with elemental iodine in the anhydrous solvent. geeksforgeeks.orgyoutube.com The reaction is exothermic and results in the formation of anhydrous MgI₂. youtube.com While stable at high temperatures under a hydrogen atmosphere, this compound decomposes at normal temperatures in the air, turning brown due to the release of elemental iodine. wikipedia.orgextramarks.com If heated in the open air, it fully decomposes to magnesium oxide. wikipedia.org

Organometallic Synthesis Pathways

This compound is a key component in the formation of a class of highly significant organometallic compounds known as Grignard reagents.

Formation and Reactivity of Organomagnesium Iodides (Grignard Reagents)

Organomagnesium iodides, or Grignard reagents (R-Mg-I), are formed through the reaction of an organic halide (R-I) with magnesium metal. leah4sci.commasterorganicchemistry.com This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting organomagnesium compound. leah4sci.comutexas.edu The carbon-magnesium bond in a Grignard reagent is highly polarized, with the carbon atom bearing a partial negative charge, making it a potent nucleophile. utexas.eduwvu.edu This nucleophilicity allows Grignard reagents to react with a wide array of electrophiles, most notably the carbonyl carbons of aldehydes and ketones, to form new carbon-carbon bonds—a cornerstone of organic synthesis. wvu.edubyjus.com

Mechanistic Pathways of Grignard Reagent Formation

The mechanism for the formation of a Grignard reagent is complex and understood to occur on the surface of the magnesium metal. alfa-chemistry.comd-nb.info It is not a radical chain reaction but is widely believed to proceed via a single-electron transfer (SET) process. utexas.edualfa-chemistry.comd-nb.info

The proposed mechanism involves the following key steps:

Single-Electron Transfer: An electron is transferred from the magnesium metal to the organic halide (R-X). utexas.edu

Intermediate Formation: This transfer results in the formation of a radical anion, which then fragments into an alkyl radical (R•) and a halide ion (X⁻).

Surface Reaction: The alkyl radical and the halide ion recombine at the magnesium surface, which has now become a magnesium radical cation (Mg•⁺), to form the final organomagnesium halide (RMgX). utexas.edu

While this SET mechanism is widely accepted, the exact nature of the reaction at the metal surface and the various magnesium species present in solution remain areas of active investigation. alfa-chemistry.comacs.org

Strategies for Magnesium Activation in Grignard Synthesis

A critical practical challenge in Grignard synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, inhibiting its reaction with the organic halide. wikipedia.orgstackexchange.com To overcome this, several activation strategies have been developed to expose a fresh, reactive metal surface. The rate of the Grignard reaction is directly proportional to the available metal surface area. taylorfrancis.com

These methods can be broadly categorized as mechanical or chemical.

| Activation Method | Description |

| Mechanical Activation | Involves physically disrupting the oxide layer. Methods include in situ crushing of magnesium pieces, rapid stirring, sonication in an ultrasonic bath, and dry-stirring of magnesium turnings under an inert atmosphere. masterorganicchemistry.comwikipedia.orgstackexchange.comtaylorfrancis.comresearchgate.net Breaking the turnings with a glass stir rod can also expose a fresh surface. researchgate.netechemi.com |

| Chemical Activation | Involves using chemical agents to react with and remove the MgO layer. Common activators include small amounts of iodine (I₂), methyl iodide (CH₃I), and 1,2-dibromoethane (B42909). wikipedia.orgstackexchange.comresearchgate.net The reaction of 1,2-dibromoethane is advantageous as it produces ethylene (B1197577) gas, providing a visual cue that the reaction has initiated. wvu.eduwikipedia.org Other activators include diisobutylaluminum hydride (DIBAH) and washing with mineral acids. taylorfrancis.comresearchgate.net |

The addition of a small amount of pre-formed Grignard reagent can also serve as an initiator for the reaction. wikipedia.orgstackexchange.com

Synthesis of Sterically Hindered Amido this compound Complexes

The synthesis of amido this compound complexes, particularly those featuring bulky ligands, is a subject of significant research interest. These compounds often serve as precursors for generating low-oxidation-state magnesium species. Various synthetic strategies have been developed to access these sterically encumbered molecules.

One common method involves the deprotonation of a bulky secondary amine or a pro-ligand with a Grignard reagent like methylthis compound (MeMgI). For instance, the reaction of the bulky secondary amine ArNH(SiPh₃) (where Ar = C₆H₂Me(CHPh₂)₂-4,2,6) with one equivalent of MeMgI was initially explored to create the corresponding this compound complex. rsc.orgrsc.org This approach is based on the principle that the Grignard reagent will first react to produce the amido this compound. rsc.orgrsc.org Similarly, the pro-ligand HAmPy³, an aminopyridine, can be readily deprotonated by ethereal solutions of MeMgI to afford the monomeric aminopyridinato this compound complex, [Mg(AmPy³)I(OEt₂)₂], in high yield (86%). researchgate.netmdpi.com The resulting complex features a magnesium center chelated by the aminopyridinate ligand, with its coordination sphere completed by two diethyl ether molecules and a terminal iodide, resulting in a distorted trigonal bipyramidal geometry. mdpi.com

A variety of other very bulky amido this compound complexes have been prepared using several synthetic routes. nih.govcore.ac.uk These complexes can be represented by the general formulas LMgI(solvent)₀/₁ and [LMg(μ-I)(solvent)₀/₁]₂, where L represents a bulky amido ligand such as -N(Ar)(SiR₃). nih.govcore.ac.uk An example of such a structurally characterized material is the unsolvated dimeric complex [LMg(μ-I)]₂ (where R=Me, R'=Prⁱ), which was among the first unsolvated amido magnesium halide complexes to be reported. nih.gov

Another synthetic pathway involves the metalation of diaryltriazenes with a dialkylmagnesium compound, such as di-n-butylmagnesium, followed by the addition of iodine. mdpi.com This method has been successfully used to synthesize heteroleptic iodomagnesium triazenides, [Mg(N₃Ar₂)I(OEt₂)], in good yields. mdpi.com

The table below summarizes synthetic approaches to representative sterically hindered amido this compound complexes.

| Precursors | Reagent(s) | Product | Yield | Reference |

| HAmPy³ | MeMgI in Diethyl Ether | [Mg(AmPy³)I(OEt₂)₂] | 86% | mdpi.com |

| ArNH(SiPh₃) | MeMgI | Amido this compound | - | rsc.orgrsc.org |

| Diaryltriazene (e.g., (Me₄Ter)₂N₃H) | 1. di-n-butylmagnesium; 2. Iodine | [Mg(N₃Ar₂)I(OEt₂)] | 88% | mdpi.com |

| L-H (bulky secondary amine) | - | LMgI(solvent)₀/₁ or [LMg(μ-I)(solvent)₀/₁]₂ | Low to good | nih.gov |

These synthetic methodologies provide access to a range of amido this compound complexes with varying steric bulk and coordination environments, which are crucial for further reactivity studies, including the stabilization of unusual oxidation states.

Catalytic Functions and Reaction Mechanisms of Magnesium Iodide in Organic Synthesis

Magnesium Iodide as a Prominent Lewis Acid Catalyst

This compound (MgI₂) serves as an effective Lewis acid catalyst in a variety of organic transformations. A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base. youtube.com In the context of catalysis, a Lewis acid activates an electrophile by coordinating to it, typically at a heteroatom like oxygen. youtube.com This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack and thereby lowering the activation energy of the reaction. youtube.com

The catalytic utility of MgI₂ stems from the ability of the magnesium(II) ion to act as an electron-pair acceptor. youtube.com When MgI₂ is used as a catalyst, the magnesium center coordinates with a Lewis basic site on a reactant molecule, such as the oxygen atom of a carbonyl group. youtube.com This interaction polarizes the carbonyl bond, rendering the carbonyl carbon more electron-deficient and, consequently, more reactive towards nucleophiles. nih.gov The iodide counterion and weakly coordinating ethereal ligands, when using MgI₂ etherate, are crucial factors in its reactivity profile. acs.org

Role in Asymmetric Synthesis Methodologies

Asymmetric synthesis, the synthesis of a chiral compound in an optically active form, is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals. nih.gov Magnesium-based catalysts are widely utilized in asymmetric reactions to produce important chiral scaffolds. rsc.org The general strategy involves the use of chiral ligands that coordinate to the magnesium ion. This creates a chiral Lewis acid complex. youtube.com

When this chiral catalyst interacts with a prochiral substrate, it creates a diastereomeric, chiral complex. youtube.com This complex then directs the approach of a nucleophile to one of the two faces of the electrophile, leading to the preferential formation of one enantiomer over the other. youtube.com While the development of chiral magnesium catalysts is a broad area, the principle extends to the use of MgI₂ in conjunction with chiral auxiliaries or ligands to control stereoselectivity. rsc.orgyoutube.com The goal is to create a well-defined chiral environment around the reactive center, enabling high levels of enantioselectivity in the product. nih.gov The development of new chiral catalysts and ligands remains a principal method for controlling enantioselectivity in asymmetric synthesis. nih.gov

Stereoselective Catalysis: The Mukaiyama Aldol (B89426) Coupling Reaction

The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that involves the addition of a silyl (B83357) enol ether to a carbonyl compound, typically an aldehyde or ketone, mediated by a Lewis acid. wikipedia.org this compound, particularly its etherate complex (MgI₂·OEt₂), has proven to be a mild and highly efficient catalyst for this transformation. acs.org

The reaction proceeds with high chemoselectivity, for instance, allowing the coupling of silyl enolates with aldehydes in the presence of ketones. researchgate.net The catalytic cycle begins with the activation of the aldehyde by coordination of its carbonyl oxygen to the Mg(II) center. This enhances the aldehyde's electrophilicity. The silyl enol ether then attacks the activated carbonyl carbon. Subsequent silylated aldol addition and hydrolysis of the resulting magnesium alkoxide releases the β-hydroxy carbonyl compound (the aldol adduct) and regenerates the catalyst.

The stereochemical outcome of the Mukaiyama aldol reaction can be influenced by the geometry (E/Z) of the silyl enol ether and the reaction conditions, although it does not follow the classic Zimmerman-Traxler model. wikipedia.org The use of MgI₂ as a catalyst allows for the reaction to proceed under mild conditions, often with just 1-5 mol% of the catalyst. acs.org The unique reactivity of the MgI₂ system is attributed to the combination of the iodide counterion, the weakly coordinating ether ligands, and the use of non-coordinating solvents like dichloromethane. acs.org

Table 1: Examples of MgI₂-Catalyzed Mukaiyama Aldol Reactions This table is interactive. You can sort and filter the data.

| Silyl Enol Ether | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|---|

| 1-(Trimethylsiloxy)cyclohexene | Benzaldehyde | 5 | CH₂Cl₂ | 97 | 80:20 |

| 1-(Trimethylsiloxy)cyclohexene | p-Chlorobenzaldehyde | 5 | CH₂Cl₂ | 98 | 82:18 |

| 1-(Trimethylsiloxy)cyclohexene | p-Methoxybenzaldehyde | 5 | CH₂Cl₂ | 95 | 77:23 |

| 1-(tert-Butyldimethylsiloxy)cyclohexene | Benzaldehyde | 5 | CH₂Cl₂ | 99 | 93:7 |

Facilitation of Halide Exchange and Carbonylation Reactions

This compound has been noted for its utility in facilitating halide exchange reactions. Though detailed mechanistic studies in the provided context are limited, the principle often involves the interaction of the iodide from MgI₂ with an organohalide. This can be particularly relevant in the preparation of Grignard reagents or in modulating the reactivity of organometallic species. For example, in halogen-magnesium exchange reactions, the nature of the halide leaving group significantly affects the reaction rate. researchgate.net

In a different context, Griseofulvin, when treated with this compound in ether, undergoes demethylation to yield a phenol. researchgate.net This transformation showcases the ability of MgI₂ to facilitate the cleavage of an ether bond, a reaction that involves the displacement of a methoxy (B1213986) group.

Information regarding the direct catalytic role of this compound in carbonylation reactions is less prominent in the provided sources. However, such reactions often involve metal catalysts where the ligand environment, which could potentially include iodide, is crucial for the reaction's efficiency and selectivity.

Applications of Magnesium Iodide in Advanced Materials Science and Energy Systems

Magnesium Iodide in Rechargeable Magnesium Battery Technologies

Rechargeable magnesium (Mg) batteries are a promising alternative to lithium-ion technologies, owing to the high theoretical volumetric capacity and natural abundance of magnesium. researchgate.netresearchgate.net However, their development has been hampered by challenges such as the formation of passivating layers on the magnesium anode and sluggish kinetics of the divalent Mg²⁺ ion. mdpi.comresearchgate.netresearchgate.net this compound has emerged as a key compound in overcoming these hurdles.

Formation and Functional Role of the Solid-Electrolyte Interphase (SEI)

The solid-electrolyte interphase (SEI) is a critical component that dictates the performance and stability of magnesium batteries. mdpi.comresearchgate.net In many conventional electrolytes, a dense, ion-blocking passivation layer forms on the magnesium anode, impeding reversible Mg²⁺ plating and stripping. researchgate.net However, research has shown that the introduction of iodine-containing species can lead to the in-situ formation of a favorable SEI. researchgate.netacs.orgnih.gov

This SEI layer, primarily composed of this compound (MgI₂) and in some cases magnesium fluoride (B91410) (MgF₂), is crucial for stable battery operation. researchgate.netrsc.org Unlike the passivating layers formed in other electrolytes, the MgI₂-rich SEI is a good conductor of Mg²⁺ ions. rsc.org This property is attributed to lower vacancy and interstitial formation energies and a low diffusion barrier for interstitial Mg in MgI₂ compared to other potential SEI components like MgO or MgF₂. rsc.org

Studies have demonstrated that an SEI containing MgI₂ can protect the magnesium anode from decomposition products of the electrolyte, such as those from Mg(TFSI)₂. acs.orgnih.gov While the MgI₂ layer itself protects the anode surface, recent findings suggest that the improved kinetics are not solely due to Mg²⁺ diffusion through this layer. Instead, the formation of triiodide (I₃⁻) ions within the SEI, which can ligate with Mg²⁺, plays a significant role in facilitating low-overpotential magnesium deposition and stripping. acs.orgnih.gov This dual function of the MgI₂-containing SEI—both as a protective barrier and a facilitator of ion transport—is a key area of ongoing research. acs.orgrsc.org

Characterization of Liquid-Solid Two-Phase Reaction Mechanisms for Enhanced Kinetics

A significant breakthrough in overcoming the slow kinetics of Mg²⁺ in cathodes has been the development of magnesium-iodine (Mg/I₂) batteries that utilize a liquid-solid two-phase reaction mechanism. osti.govnih.govresearchgate.net In this system, the iodine cathode reacts with Mg²⁺ ions in the electrolyte through a multi-step process. Initially, solid iodine is reduced to a soluble intermediate, such as triiodide (I₃⁻), which exists in the liquid electrolyte phase. researchgate.nete-asct.org This is followed by a rapid and reversible two-electron reaction of the I₃⁻/I⁻ redox pair, ultimately forming an insoluble final product, this compound (MgI₂), which precipitates as a solid. nih.govresearchgate.nete-asct.org

This reaction pathway offers several advantages:

Circumvention of Solid-State Diffusion: It bypasses the slow process of Mg²⁺ insertion and diffusion within a solid crystal lattice, which is a major limitation in conventional intercalation cathodes. osti.govnih.govresearchgate.net

Large Interfacial Area: The reaction occurs at the interface between the liquid electrolyte and the solid active material, providing a large surface area for the electrochemical reaction. osti.govnih.govresearchgate.net

Fast Reaction Kinetics: The combination of a large reaction area and the avoidance of solid-state diffusion leads to significantly faster reaction kinetics and high reaction reversibility. osti.govnih.govresearchgate.net

As a result of this mechanism, rechargeable Mg/I₂ batteries have demonstrated superior rate capabilities and high energy densities. For instance, researchers have reported achieving a specific capacity of 180 mAh g⁻¹ at a rate of 0.5 C and 140 mAh g⁻¹ at 1 C, with an energy density of approximately 400 Wh kg⁻¹. osti.govnih.govresearchgate.net These performance metrics surpass those of many other rechargeable magnesium batteries that rely on traditional intercalation cathodes. osti.govnih.gov

Electrolyte Engineering and Optimization for Magnesium-Ion Batteries

Electrolyte engineering is a critical aspect of developing high-performance magnesium-ion batteries, and this compound has proven to be a valuable tool in this endeavor. The addition of iodine or MgI₂ to the electrolyte is a key strategy for optimizing battery performance. researchgate.netrsc.org

One of the primary benefits of using iodine as an additive is the significant reduction in the overpotential required for Mg plating and stripping. acs.orgrsc.orgacs.org This is particularly important in electrolytes like those based on Mg(TFSI)₂, where the overpotential can be substantial. acs.orgnih.gov The introduction of a small amount of iodine leads to the in-situ formation of a MgI₂-rich SEI on the anode, which, as discussed, facilitates more efficient ion transport. acs.orgrsc.org Research has shown that with an iodine additive, the overpotential for Mg deposition can be drastically lowered to less than 50 mV at a current density of 0.1 mA cm⁻². acs.orgacs.org

The table below summarizes the effect of iodine-based additives on the performance of magnesium batteries from selected studies.

| Electrolyte System | Additive | Key Improvement | Reference |

| Mg(TFSI)₂ in DME | I₂ | Drastic decrease in overpotential for Mg deposition/stripping. acs.orgnih.gov | acs.org, nih.gov |

| Mg[B(HFIP)₄]₂ in DME | I₂ | Ultra-low overpotential (~80 mV) and stable cycling for >1500 hours. researchgate.net | researchgate.net |

| Mg(TFSI)₂ in DME (for Mg-S battery) | Iodine | Reduced voltage hysteresis and lower overpotential for Mg plating/stripping. researchgate.net | researchgate.net |

This table is based on data presented in the referenced research articles and is for illustrative purposes.

Development of Bio/Eco-Resorbable Battery Chemistries Utilizing Magnesium-Iodine Systems

A novel and impactful application of magnesium-iodine chemistry is in the development of bioresorbable and eco-resorbable batteries. northwestern.edursc.orgresearchgate.netnih.gov These transient power sources are designed to operate for a specific period and then safely dissolve and be absorbed by the environment or the human body, eliminating electronic waste and the need for surgical removal of medical implants. northwestern.edursc.orgacs.orgrsc.org

Magnesium is an ideal anode material for such applications due to its biocompatibility and high volumetric energy density. northwestern.eduresearchgate.net When paired with an iodine cathode, the resulting Mg-I₂ battery chemistry offers significantly higher operating voltages and energy densities compared to other bioresorbable battery systems. northwestern.edursc.orgresearchgate.net For instance, researchers have developed high-performance Mg-I₂ batteries that can completely dissolve in aqueous media like groundwater or bodily fluids. northwestern.edu

A key innovation in this area is the use of a dual-electrolyte system, combining an ionic liquid with an aqueous electrolyte. northwestern.edursc.orgresearchgate.net This design has led to substantial improvements in voltage, areal and volumetric energy, and power densities. northwestern.edursc.orgresearchgate.net These advanced bioresorbable batteries have been successfully demonstrated as power sources for a range of devices, including temporary cardiac pacemakers and wireless environmental monitors. northwestern.edursc.orgresearchgate.net The ability to create high-performance, transient power supplies opens up new possibilities for temporary medical implants and environmentally friendly electronics. nih.govacs.org

Contributions to Semiconductor and Optoelectronic Device Research

This compound is also making significant contributions to the field of semiconductor and optoelectronic device research, particularly in the area of perovskite solar cells. americanelements.comnih.gov Perovskite materials, such as methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃), have shown remarkable efficiency in solar energy conversion, but their long-term stability and the toxicity of lead are major concerns. researchgate.netnii.ac.jpacs.orgnih.gov

Research has shown that using this compound as a dopant in MAPbI₃ perovskite layers can enhance both the performance and stability of the resulting solar cells. nii.ac.jpacs.orgnih.gov The introduction of MgI₂ has been found to:

Improve Film Quality: Mg²⁺ doping can lead to the formation of perovskite films with larger crystal grains and fewer pinholes. nii.ac.jpacs.orgnih.gov

Enhance Photovoltaic Performance: The power conversion efficiency (PCE) of perovskite solar cells has been shown to increase significantly with MgI₂ doping. In one study, the PCE improved from 14.2% for the undoped device to 17.8% for a 1.0% Mg-doped device. nii.ac.jpacs.orgnih.gov

Increase Stability: Mg-doped perovskite solar cells have demonstrated improved stability in humid conditions, retaining a high percentage of their original efficiency after extended periods. nii.ac.jpacs.orgnih.gov

The table below presents data from a study on MgI₂-doped MAPbI₃ perovskite solar cells.

| Dopant Concentration | Power Conversion Efficiency (PCE) | Stability (PCE retention after 600h in 30-40% RH) | Reference |

| 0% (Pristine) | 14.2% | Lower than doped sample | nii.ac.jp, acs.org, nih.gov |

| 1.0% MgI₂ | 17.8% | 90% | nii.ac.jp, acs.org, nih.gov |

This table is based on data presented in the referenced research article and is for illustrative purposes.

Furthermore, there is growing interest in using magnesium-based perovskites as a less toxic alternative to lead-based ones. researchgate.net First-principles calculations have shown that methylammonium this compound (CH₃NH₃MgI₃) possesses optoelectronic properties similar to its lead-based counterpart, making it a potential candidate for fabricating efficient and non-toxic solar cells. researchgate.net The band gap of hypothetical this compound perovskites is also tunable, which is a desirable characteristic for optoelectronic applications. acs.org this compound is also available in an ultra-dry form, which is suitable for semiconductor applications. americanelements.com

Structural Engineering and Design of Magnesium-Based Advanced Materials and Coatings

This compound plays a role in the structural engineering and design of advanced magnesium-based materials and coatings. americanelements.comsamaterials.comosti.gov Its applications in this domain range from catalysis in material synthesis to being a component in protective coatings.

One notable application is in the synthesis of magnesium hydride (MgH₂), a promising material for solid-state hydrogen storage due to its high hydrogen capacity. nottingham.ac.uk Historically, this compound was used as a catalyst in the first synthesis of MgH₂ from elemental magnesium and hydrogen. nottingham.ac.uk This catalytic role is crucial in enabling the reaction under more favorable conditions.

In the context of coatings, this compound is considered a potential material for protecting magnesium-based components. samaterials.com For instance, in the development of coatings for superconducting radio frequency (SRF) cavities, which are critical components of particle accelerators, materials like magnesium diboride (MgB₂) are being investigated. osti.gov The deposition of such magnesium-containing films can be achieved through techniques like hybrid physical-chemical vapor deposition (HPCVD), where magnesium-containing precursors are essential. osti.gov

Elucidating Structure-Property Relationships for Electronic and Energy Storage Characteristics

The relationship between the atomic and molecular structure of this compound (MgI₂) and its resulting material properties is a critical area of research for its application in advanced electronics and energy storage systems. Scientists employ both theoretical modeling and experimental analysis to understand how the arrangement of magnesium and iodine atoms influences electronic conductivity, ion transport, and electrochemical stability. This fundamental understanding is key to designing and optimizing new materials for technologies like rechargeable batteries and optoelectronic devices. nih.govfishersci.ca

In the realm of energy storage, particularly for rechargeable magnesium batteries, the formation and properties of this compound are of paramount importance. nih.govamericanelements.com MgI₂ often forms as a component of the solid-electrolyte interphase (SEI), a thin layer that develops on the surface of the magnesium metal anode. nih.gov The characteristics of this SEI layer directly dictate the performance of the battery, including its efficiency, stability, and lifespan.

Research has shown that an SEI layer composed of MgI₂ can protect the magnesium anode from decomposition reactions with the electrolyte. nih.gov The controlled formation of this layer, either by adding small amounts of iodine (I₂) to the electrolyte to create it in situ or by preparing it ex situ before cell assembly, has been a successful strategy to improve battery performance. nih.gov Specifically, the presence of an MgI₂-containing interphase has been shown to drastically lower the overpotential required for the deposition and stripping of magnesium, a key factor in improving the battery's energy efficiency. nih.gov For instance, one study demonstrated that increasing the I₂ concentration in a 0.5 M Mg(TFSI)₂ electrolyte from 1 mM to 50 mM decreased the magnesium stripping overpotential from 1.87 V to just 0.05 V. nih.gov

Further investigations have revealed that while the MgI₂ SEI layer is crucial for protecting the anode, the improved kinetics are also significantly influenced by the formation of the triiodide anion (I₃⁻). nih.gov This anion appears to facilitate the transport of magnesium ions, a novel mechanism that contributes to the low overpotentials observed. nih.gov The morphology of the magnesium deposited on the electrode is also starkly different and more even when the MgI₂ SEI is present, which is beneficial for long-term cycling stability. nih.gov

Table 1: Impact of MgI₂ Interphase on Electrochemical Performance in Mg(TFSI)₂ Electrolyte

The structure of the cathode and the reaction mechanism are also central to the performance of magnesium-iodine batteries. A rechargeable magnesium/iodine battery chemistry has been reported that utilizes a liquid-solid two-phase reaction. In this system, soluble iodine reacts with magnesium ions to form a soluble intermediate, which then converts to an insoluble final product, this compound. nih.gov This pathway avoids the typically slow solid-state diffusion of divalent magnesium ions (Mg²⁺), enabling fast reaction kinetics and high reversibility. nih.gov This approach has led to the development of rechargeable magnesium batteries with significantly better rate capabilities and higher energy densities compared to many other magnesium battery systems. nih.gov

Table 2: Performance Characteristics of a Rechargeable Magnesium/Iodine Battery

From a theoretical standpoint, computational tools are being used to forge a deeper connection between the molecular structure of this compound and its potential electronic properties. nih.govfishersci.ca Techniques such as the use of Modified Polynomials (M-Polynomials) provide a mathematical framework to analyze the topology of the MgI₂ crystal structure. nih.govfishersci.ca These calculations can help predict how structural characteristics influence a material's properties. fishersci.ca This allows researchers to systematically investigate the effects of modifications, such as introducing defects or altering the crystal lattice, to tailor this compound-based materials for specific functions in semiconductors or optoelectronic devices. nih.gov This quantitative structure-property relationship (QSPR) study accelerates the design and development of novel materials for electronics and energy applications. nih.gov

Spectroscopic and Structural Characterization Techniques for Magnesium Iodide

X-ray Diffraction (XRD) and Advanced Crystallographic Analysis

X-ray Diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of a crystal. For magnesium iodide, XRD analysis has been crucial in identifying its crystal structure and that of its various hydrates.

Anhydrous this compound (MgI₂) crystallizes in a hexagonal crystal system, which is isostructural with cadmium iodide (CdI₂). huji.ac.il This structure is characterized by a layered arrangement of ions. The crystallographic parameters for anhydrous MgI₂ have been determined through single-crystal X-ray diffraction studies. huji.ac.il

Key Crystallographic Data for Anhydrous this compound researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P -3 m 1 |

| Space Group Number | 164 |

| a | 4.14 Å |

| b | 4.14 Å |

| c | 6.88 Å |

| α | 90° |

| β | 90° |

This compound is also known to form several hydrates, the structures of which have also been elucidated by XRD. The common hydrates include a hexahydrate (MgI₂·6H₂O) with a monoclinic structure and an octahydrate (MgI₂·8H₂O) with an orthorhombic structure. researchgate.netwikipedia.org The octahydrate and a nonahydrate have been verified by X-ray crystallography, revealing the presence of [Mg(H₂O)₆]²⁺ ions. jove.com

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray (EDX) Mapping

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at high magnifications. harvard.edu When coupled with Energy-Dispersive X-ray (EDX) spectroscopy, it allows for simultaneous elemental analysis and mapping of the sample's surface. harvard.eduresearchgate.net

While specific SEM and EDX studies focused solely on this compound are not extensively documented in publicly available literature, the technique is widely applied to similar inorganic salts. For MgI₂, SEM would be utilized to examine the morphology of its crystalline powders, such as particle size, shape, and surface texture.

EDX analysis complements SEM by providing elemental composition. An electron beam excites atoms in the sample, causing them to emit characteristic X-rays. libretexts.org The EDX detector measures the energy of these X-rays to identify the elements present. For a pure this compound sample, the EDX spectrum would be expected to show distinct peaks corresponding to magnesium (Mg) and iodine (I). EDX mapping would further reveal the spatial distribution of these elements across the sample's surface, which is particularly useful for assessing homogeneity or identifying impurities. For instance, in studies of magnesium oxide (MgO) nanoparticles, EDX has been used to confirm the elemental composition and purity. shu.ac.ukijrpr.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Interfacial Layer Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. carleton.educardiff.ac.uk XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. libretexts.org

High-resolution scans of the Mg 2p and I 3d regions would be of particular interest. Analysis of these peaks could reveal the presence of surface oxidation (formation of MgO) or hydration (formation of Mg(OH)₂), which is plausible given that MgI₂ can decompose in the air. wikipedia.org

Representative Binding Energies for Magnesium Compounds xpsfitting.comosti.gov

| Compound | Mg 2p Binding Energy (eV) |

|---|---|

| Mg (metal) | 49.7 |

| MgO | 51.7 (charge corrected) |

| Mg(OH)₂ | ~50.8 |

Note: Binding energies can vary based on the specific instrument and charge correction methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. xpsfitting.comoup.com For magnesium, the isotope of interest is ²⁵Mg, which has a nuclear spin of 5/2. huji.ac.il

²⁵Mg NMR spectroscopy presents challenges due to the low natural abundance (10.00%) and low sensitivity of the ²⁵Mg nucleus. huji.ac.ilnorthwestern.edu Furthermore, as a quadrupolar nucleus, it tends to produce broad lines in asymmetric chemical environments, which can complicate spectral interpretation. huji.ac.il In symmetrical environments, such as aqueous MgCl₂, relatively narrow lines can be observed, and this compound is often used as an external reference. huji.ac.ilnorthwestern.edu

The primary application of ²⁵Mg NMR is in studying the binding of magnesium ions to biomolecules and in the characterization of organometallic compounds. huji.ac.il A key area where this compound is relevant is in the formation of Grignard reagents (RMgX). While Grignard reagents are complex species existing in equilibrium, studies on compounds like methylthis compound (MeMgI) using ¹³C NMR have been conducted. researchgate.net The asymmetric environment in Grignard reagents leads to broad signals in ²⁵Mg NMR. huji.ac.il These studies help to understand the structure and aggregation of these important reagents in solution.

Properties of the ²⁵Mg Nucleus huji.ac.il

| Property | Value |

|---|---|

| Nuclear Spin (I) | 5/2 |

| Natural Abundance | 10.00% |

| Chemical Shift Range | ~70 ppm |

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Fourier Transform Infrared (FTIR) Spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique provides information about the vibrational modes of molecules, which are characteristic of specific chemical bonds and functional groups. For an ionic compound like anhydrous this compound, the fundamental vibration would be the Mg-I stretching mode, which is expected to occur in the far-infrared region of the spectrum due to the heavy masses of the atoms and the nature of the ionic bond. The presence of water of hydration or surface hydroxide (B78521) impurities would be readily detectable by their characteristic O-H stretching and H-O-H bending vibrations in the mid-infrared region (typically around 3700-3000 cm⁻¹ and 1630 cm⁻¹, respectively). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a substance. shu.ac.uk The absorption of this radiation corresponds to the excitation of outer electrons to higher energy levels. shu.ac.uklibretexts.org In simple ionic compounds like this compound, the electronic transitions are typically charge-transfer transitions. For MgI₂, this would involve the transfer of an electron from an iodide ion (I⁻) to a magnesium ion (Mg²⁺). These charge-transfer bands for metal halides often occur in the ultraviolet region. The UV absorption spectrum of the iodide ion itself in solution shows strong absorption bands. nih.gov Therefore, a UV-Vis spectrum of an aqueous solution of this compound would be dominated by the absorption characteristics of the solvated iodide ions and potential charge-transfer-to-solvent (CTTS) bands.

Advanced Microscopic and Spectroscopic Profiling Techniques (e.g., Focused Ion Beam-SEM)

Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) is a dual-beam instrument that combines the imaging capabilities of an SEM with the milling and deposition capabilities of a focused ion beam. mdpi.comnpl.co.uk The FIB uses a finely focused beam of ions (typically gallium, Ga⁺) to locally sputter material from a sample's surface with high precision. mdpi.com

This technique is exceptionally useful for site-specific analysis, sample preparation for Transmission Electron Microscopy (TEM), and 3D characterization. npl.co.ukresearchgate.net For this compound, FIB-SEM could be employed to:

Create precise cross-sections: By milling a trench into a MgI₂ crystal or particle, the internal structure, grain boundaries, and any subsurface defects or layers of degradation (e.g., oxidation) can be imaged with the SEM.

Prepare TEM lamellae: A thin, electron-transparent section can be cut from a specific region of interest within a larger MgI₂ sample for subsequent high-resolution analysis in a TEM. oup.com This is particularly valuable for studying interfaces or defects at the nanoscale.

Perform 3D tomography: By sequentially milling away thin layers of the material and imaging the newly exposed surface after each slice, a 3D reconstruction of the microstructure can be generated. npl.co.uk

The application of FIB-SEM is especially critical for beam-sensitive materials like metal halides, where the milling parameters must be carefully controlled to minimize ion beam-induced damage, such as amorphization or decomposition. researchgate.netbohrium.comnih.gov Studies on magnesium alloys and metal-halide perovskites have demonstrated the utility of FIB-SEM in revealing detailed microstructural information. bohrium.com

Computational Chemistry and Theoretical Modeling of Magnesium Iodide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgosti.govbohrium.com It is widely applied in materials science to predict and analyze the properties of molecules and solids. arxiv.orgyoutube.com DFT calculations serve as a foundational tool for understanding the intrinsic characteristics of magnesium iodide and related systems at an atomic level.

DFT is employed to compute the electronic structure of magnesium-iodide compounds, providing insights into their bonding nature and physical properties. Electronic band structure calculations for various Mg-I compounds have revealed that most exhibit a metallic nature, with the known P-3m1 phase of MgI₂ being an exception. Analysis of the Partial Density of States (PDOS) indicates that in certain magnesium-rich iodide compounds, the contribution to the metallic state comes from interstitial electrons. researchgate.net

The nature of bonding, whether covalent or ionic, can be elucidated through DFT by examining electron density distributions and electron localization functions. For instance, in studies of related magnesium alloys, the analysis of charge density plots and the overlap of atomic orbitals (like the p-orbitals of Mg and d-orbitals of other elements) helps to characterize the intermetallic bonds that determine the material's mechanical properties. researchgate.net This type of analysis is crucial for understanding the interactions between magnesium and iodine atoms within the crystal lattice.

DFT calculations are instrumental in determining the formation energies and thermodynamic stability of different this compound stoichiometries, particularly under varying pressure conditions. researchgate.netnih.gov The formation enthalpy is calculated relative to the elemental ground-state phases of magnesium and iodine. researchgate.netnih.gov By constructing a convex hull from the formation enthalpies of various potential Mg-I compounds, researchers can identify thermodynamically stable phases. researchgate.netarxiv.org

First-principles calculations based on DFT have been used to explore the relative stabilities of Mg-I compounds under high pressure. These studies have predicted stable pressure ranges for compounds such as MgI₂, MgI, and magnesium-rich sub-iodides like Mg₂I and Mg₃I. researchgate.net For example, the common Cd(OH)₂-type structure of MgI₂ (space group P-3m1) is stable at ambient pressure but is predicted to undergo phase transitions at higher pressures. researchgate.net

| Compound | Space Group | Stable Pressure Range (GPa) |

|---|---|---|

| MgI₂ | P-3m1 | 0 - 50 |

| MgI₂ | Pnma | 50 - 150 |

| MgI₂ | I4/mcm | > 150 |

| MgI | CsCl-type | > 50 |

In the context of energy storage, particularly for rechargeable magnesium batteries, DFT is combined with molecular dynamics (MD) to model ion transport and interfacial phenomena. nih.gov These simulations help to understand the solvation structures of magnesium ions in different electrolytes and the dynamics of solvent exchange. nih.gov While not focused exclusively on this compound as the salt, these studies provide a framework for how Mg²⁺ transport is modeled. The findings indicate that Mg²⁺ transport and interfacial charge transfer efficiency are closely linked to the solvent exchange rate in the electrolyte. nih.gov An interfacial model developed from these calculations suggests that organic-rich regions facilitate the desolvation of Mg²⁺, while inorganic regions promote its transport. nih.gov

While direct DFT studies on metal-metal bonding in magnesium(I) iodide dimers are not extensively detailed in the provided context, the principles of using DFT to investigate such interactions are well-established. DFT calculations are used to analyze the nature of chemical bonds, including metal-involving halogen bonds where a metal center can act as a halogen bond acceptor. mdpi.com This is confirmed by methods like the Quantum Theory of Atoms-in-Molecules (QTAIM), which can identify bond critical points and characterize the nature of the interaction. mdpi.com Unexpected d-d orbital coupling has been reported in non-d-block main-group element compounds like Mg₂I based on first-principles calculations, highlighting DFT's capability to uncover novel bonding mechanisms. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. springernature.comresearchgate.netnih.gov These models are used to predict the properties of new or untested compounds based on their molecular structure, represented by numerical descriptors. springernature.comnih.gov

A key application of QSPR in analyzing this compound involves the use of modified polynomials and M-polynomials. nih.govresearchgate.net This approach from molecular graph theory treats the chemical structure as a graph where atoms are vertices and bonds are edges. nih.govresearchgate.net The M-polynomial of a graph is a mathematical function that encodes information about the degrees of adjacent vertices. nih.gov

For the this compound crystal structure, researchers first create a graph representation of the lattice. nih.gov From this graph, various modified polynomials can be calculated. nih.govresearchgate.net These polynomials are valuable because they allow for the derivation of several degree-based topological indices. nih.govnih.gov Topological indices are numerical descriptors that quantify aspects of the molecular structure and have been correlated with various chemical properties. nih.gov In the case of this compound, modified polynomials based on the first, second, and modified Zagreb indices, as well as the Randić and inverse Randić indices, have been computed. nih.govresearchgate.net This methodology provides a powerful, cost-effective tool for predicting material properties based on structural features. nih.govresearchgate.net

| Index Name | Property Correlation (General) |

|---|---|

| First Zagreb Index | Correlates with total π-electron energy |

| Second Zagreb Index | Used in structure-boiling point relationships |

| Randić Index | Correlates with properties like boiling point and Kovats constants |

| Inverse Randić Index | Used in modeling physicochemical properties |

| Harmonic Index | Correlates with physicochemical properties of organic compounds |

| Symmetric Division Index | Used in QSPR/QSAR studies |

Derivation and Utilization of Topological Descriptors and Indices

In the field of computational chemistry, topological descriptors, also known as molecular indices, serve as numerical values that quantify the structural characteristics of a molecule. extrica.comresearchgate.net These descriptors are derived from the molecular graph, where atoms are represented as vertices and chemical bonds as edges. extrica.comproquest.com They are instrumental in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, which aim to predict the physical properties and biological activities of chemical compounds based on their molecular structure. researchgate.netproquest.com

For this compound (MgI₂), researchers have modeled its chemical structure as a graph to compute various degree-based topological indices. extrica.comresearchgate.net The molecular graph of this compound is described as a unique structure where multiple heptagons are interconnected, with each heptagon containing a C₄-graph pattern. semanticscholar.orgresearchgate.net By analyzing this graph, specific indices have been calculated to characterize its topology. These computations often rely on parameters, such as 'n' or 'q', which represent the number of repeating units in the molecular graph, allowing for the derivation of general formulas. extrica.comsemanticscholar.org

Several key topological indices have been computed for the this compound structure, including:

Zagreb Indices (M₁, M₂): These are among the oldest topological indices and are based on the degrees of the vertices.

Randić Index (Rₐ(G)): This index is particularly useful in correlating molecular structure with various properties.

Atom-Bond Connectivity (ABC) Index: This descriptor has been shown to correlate well with the heat of formation of alkanes.

Geometric-Arithmetic (GA) Index: This index is used for predicting properties like boiling point and strain energy.

The derived formulas for these indices provide a powerful tool for studying the underlying topology of this compound and predicting its behavior without the need for extensive laboratory experiments. researchgate.net

Below is a data table summarizing the computed formulas for several degree-based topological indices for the this compound graph, based on research where the graph's size is dependent on a parameter 'q' (for p = 2q + 1, where q ≥ 1).

| Topological Index | Computed Formula for MgI₂ Graph (p = 2q + 1) |

|---|---|

| First Zagreb Index (M₁) | 284q + 172 |

| Second Zagreb Index (M₂) | 543q + 190 |

| Atom-Bond Connectivity (ABC) Index | 21.1645q + 22.8602 |

| Geometric-Arithmetic (GA) Index | 30.8878q + 23.5189 |

Data sourced from Alatawi et al. (2021). semanticscholar.org

Molecular Graph Theory and Chemical Network Analysis

Molecular graph theory provides a robust and economical framework for investigating the intricate structures and networks of chemical compounds. semanticscholar.orgresearchgate.net In this approach, the molecular structure of a substance like this compound is abstracted into a graph, allowing for rigorous mathematical analysis. proquest.com The this compound graph is specifically constructed from repeating units of heptagons and internal C₄ structures, and its analysis is often partitioned into even and odd cases based on the number of these repeating units. proquest.comsemanticscholar.orgresearchgate.net

Beyond simple topological indices, more advanced analytical tools from chemical network theory have been applied to the this compound structure. One such tool is the M-polynomial . researchgate.netnih.gov The M-polynomial of a graph is an algebraic polynomial that encodes information about the degree-based topological indices. researchgate.net From the M-polynomial, one can derive a variety of indices, making it a powerful and unifying method for analyzing molecular structures. nih.gov Researchers have successfully computed M-polynomials for the this compound structure to study its properties. researchgate.net

Another sophisticated method is the calculation of edge weight-based entropy . semanticscholar.org This concept is used to measure the structural information and complexity of a chemical network. semanticscholar.org By assigning weights to the edges of the this compound molecular graph (often based on the degrees of connected vertices), researchers can compute entropy measures that quantify the network's heterogeneity. semanticscholar.org These entropy calculations, including Zagreb and atom bond connectivity entropies, provide deeper insights into the structural characteristics of this compound. semanticscholar.org

These computational approaches—representing the compound as a molecular graph, calculating its M-polynomials, and determining its entropy—are essential for understanding the relationship between the structure of this compound and its macroscopic properties. researchgate.netnih.gov

Vibrational and Optical Spectra Computations

Computational vibrational spectroscopy is a fundamental tool for predicting and interpreting the vibrational spectra (e.g., Infrared and Raman) of materials. nih.gov These theoretical calculations are essential for elucidating the vibrational fingerprints of crystalline solids like this compound. nih.gov The primary methods for these computations fall into two categories: static and dynamic approaches. nih.gov

The static approach often relies on the harmonic approximation, where the potential energy surface is simplified to a set of independent harmonic oscillators. nih.gov A prevalent method within this framework is Density Functional Theory (DFT) and its extension, Density Functional Perturbation Theory (DFPT). nih.govmdpi.com These quantum mechanical methods are used to calculate the forces on atoms and their vibrational frequencies (phonons) from first principles. mdpi.com The calculations begin with a known crystal structure, such as the hexagonal P -3 m 1 space group of anhydrous this compound, as the input. nih.gov The output provides the normal modes of vibration and their corresponding frequencies. mdpi.com Based on the symmetry of these vibrational modes, they can be classified as Infrared (IR) active, Raman active, or silent, allowing for the direct prediction of peaks in the experimental spectra. mdpi.com

The dynamic approach involves Molecular Dynamics (MD) simulations, which explicitly sample the potential energy surface by integrating Newton's equations of motion. nih.gov This method has the advantage of including anharmonic and temperature effects, providing a more realistic representation of the material's vibrational properties at operational conditions. nih.gov

While specific, detailed computational studies on the vibrational and optical spectra of this compound are not widely available in the reviewed literature, the application of these standard and powerful computational techniques is well-established. nih.govnih.govmdpi.com Such theoretical spectra, once computed, would be invaluable for interpreting experimental results, understanding the nature of the chemical bonds within the MgI₂ crystal lattice, and identifying its characteristic spectral features. nih.gov

Magnesium Iodide in Advanced Organic Synthesis Reagents and Methodologies

Reagent in Carbon-Carbon Bond Formation Reactions

Magnesium iodide plays a significant role as a reagent and catalyst in a variety of organic transformations that lead to the formation of carbon-carbon bonds. chemimpex.com

One of its notable applications is in the Baylis-Hillman reaction , which forms a carbon-carbon bond between an aldehyde and an α,β-unsaturated electron-withdrawing group. Research has indicated that catalysis with this compound can lead to the formation of (Z)-vinyl compounds with stereoselectivity.

In Mukaiyama-type aldol (B89426) couplings , this compound etherate has been shown to be an effective catalyst. researchgate.net This reaction, involving silyl (B83357) enolates and aryl or vinyl aldehydes and acetals, proceeds in a mild, efficient, and highly chemoselective manner. researchgate.net The unique reactivity of this catalytic system is attributed to the iodide counterion, the weakly coordinating ethereal ligands of the magnesium(II), and the use of a noncoordinating reaction medium. researchgate.net

This compound also facilitates the ring expansion of monoactivated methylenecyclopropanes (MCPs) with aldimines and aldehydes. researchgate.net In this process, the monoactivated MCPs act as homo-Michael acceptors to produce bifunctional vinylogous enolates in the presence of this compound. researchgate.net The bifunctional nature of the catalyst is crucial, with the magnesium ion acting as a Lewis acid and the iodide counterion as a nucleophile, contributing synergistically to the ring expansion. researchgate.net This reaction provides a novel pathway to spiro[pyrrolidin-3,3′-oxindoles]. researchgate.net

Furthermore, while not a direct component of the Grignard reagent itself, iodine, and by extension reagents like this compound, are often used as activating agents in the formation of Grignard reagents (R-Mg-X). wikipedia.org They assist in breaking down the passivating layer of magnesium oxide on the surface of magnesium metal, which is a critical step for initiating the reaction with an organic halide to form the organomagnesium compounds essential for many carbon-carbon bond-forming reactions. wikipedia.org

Table 1: Selected Carbon-Carbon Bond Forming Reactions Facilitated by this compound

| Reaction Type | Role of this compound | Key Features |

|---|---|---|

| Baylis-Hillman Reaction | Catalyst | Stereoselective formation of (Z)-vinyl compounds. |

| Mukaiyama-type Aldol Coupling | Catalyst (MgI₂ etherate) | Mild, efficient, and highly chemoselective. researchgate.net |

| Ring Expansion of Methylenecyclopropanes | Bifunctional Catalyst | Synergistic action of Mg²⁺ (Lewis acid) and I⁻ (nucleophile). researchgate.net |

| Grignard Reagent Formation | Activating Agent | Initiates reaction by removing the passivating MgO layer. |

Chemoselective Cleavage of Protecting Groups (e.g., Esters, Carbamates)

This compound has emerged as a valuable tool for the mild and quantitative chemoselective cleavage of protecting groups, offering an alternative to conventional deprotection methodologies. nih.govresearchgate.net This approach is particularly significant as it expands the utility of protecting groups and enhances the concept of orthogonality in synthetic processes. nih.gov

The use of this compound has been reported for the hydrolysis of various esters while preserving Fmoc (9-fluorenylmethoxycarbonyl) groups, which is crucial in solid-phase peptide synthesis (SPPS). researchgate.net However, it is important to note that this methodology may not be compatible with certain other carbamates like Boc (tert-butyloxycarbonyl) and Alloc (allyloxycarbonyl), which are also vital in SPPS. researchgate.netnih.gov

In the context of peptide chemistry, the combination of this compound with microwave irradiation in a green solvent such as 2-methyltetrahydrofuran has been explored for the cleavage of some of the most commonly used protecting groups. nih.gov These conditions have shown promise for reconsidering the use of the benzyloxycarbonyl protecting group and the Merrifield resin in peptide synthesis. nih.gov

An efficient procedure for the hydrolysis of primary, secondary, and tertiary carboxylic esters using this compound has been reported in aprotic, non-polar solvents like carbon disulfide and toluene. researchgate.net The cleavage of esters and carbamates can also be achieved with a mixture of chlorotrimethylsilane and sodium iodide in acetonitrile, which serves as a convenient in situ source of iodotrimethylsilane. mdma.ch

Table 2: Chemoselective Deprotection using this compound

| Protecting Group | Substrate Type | Key Advantage |

|---|---|---|

| Esters | Carboxylic acids | Mild and quantitative cleavage. nih.govresearchgate.net |

| Carbamates | Amines | Alternative to conventional methods. nih.gov |

| Fmoc-protected amino esters | Peptides | Orthogonal to other protecting groups. researchgate.netnih.gov |

Transformations Involving Tosylates and Vinyl Triflates

This compound is an effective reagent for the transformation of tosylates and vinyl triflates into the corresponding iodides. Alkyl iodides can be obtained in good yield from the reaction of this compound with tosylates. researchgate.net The mechanism of this reaction can be either SN1 or SN2, depending on the structure of the starting material, and in some cases, elimination products may be observed. researchgate.net

Similarly, the synthesis of vinyl iodides can be achieved from vinyl trifluoromethanesulfonates (triflates) by reacting them with anhydrous this compound in the presence of triethylamine. researchgate.net This reaction is typically carried out in solvents such as carbon disulfide or cyclohexane and provides good yields of the vinyl iodide products. researchgate.net

Table 3: Conversion of Tosylates and Vinyl Triflates to Iodides

| Substrate | Product | Reagent System |

|---|---|---|

| Alkyl Tosylates | Alkyl Iodides | MgI₂ researchgate.net |

| Vinyl Triflates | Vinyl Iodides | MgI₂ / Triethylamine researchgate.net |

Palladium-Catalyzed Arylation Reactions in the Presence of this compound

In the realm of palladium-catalyzed reactions, iodide additives have been shown to significantly enhance both reactivity and stereoselectivity in carbon-carbon bond-forming reactions. utexas.edu While the direct use of this compound as the primary additive is not extensively detailed in the provided search results, the role of the iodide ion is crucial. This compound can serve as a source for this critical iodide ion.

For instance, in palladium-catalyzed reductive cross-coupling of aryl halides, iodide-bridged palladium(I) dimer species are key intermediates. utexas.edu A deeper understanding of these species has led to the development of more robust catalytic systems. utexas.edu Similarly, in the deoxygenative Heck reaction of vinyl triflates with aryl iodides, the collective data support a mechanism where a dianionic iodide-bridged palladium dimer is formed. nih.gov This dimer, under reducing conditions, serves as a precursor to a palladium(I) complex that is central to the catalytic cycle. nih.gov

Silver is often used in palladium-catalyzed arylation reactions as an iodide scavenger; however, its role can be more complex, potentially involving the activation of the C-I bond. nih.gov The presence of an iodide source is integral to these catalytic cycles. For example, in the palladium-catalyzed mono-α-arylation of acetone with aryl halides, including aryl iodides, and tosylates, specifically designed ligands are key to controlling reactivity and selectivity. organic-chemistry.org

Application in Precursor Synthesis for Complex Organic Molecules (e.g., Pharmaceuticals, Agrochemicals)

The utility of this compound in facilitating fundamental transformations, particularly carbon-carbon bond formation, makes it a valuable reagent in the synthesis of precursors for complex organic molecules like pharmaceuticals and agrochemicals. chemimpex.com

For example, the ability to perform stereoselective Baylis-Hillman reactions or efficient Mukaiyama-type aldol couplings provides synthetic routes to complex architectures often found in biologically active compounds. researchgate.net The chemoselective deprotection of esters and carbamates using this compound is also a critical step in multi-step syntheses, allowing for the unmasking of reactive functional groups at appropriate stages without affecting other sensitive parts of the molecule. nih.govresearchgate.net

The synthesis of functionalized building blocks, such as alkyl and vinyl iodides from readily available tosylates and vinyl triflates, further underscores the importance of this compound in constructing complex molecular frameworks. researchgate.net These iodide-containing intermediates are themselves versatile precursors for further carbon-carbon bond-forming reactions, such as Suzuki and Sonogashira couplings, which are cornerstones of modern pharmaceutical and agrochemical synthesis.

Q & A

Q. Table 1: Synthesis Routes and Yields

| Precursor | Solvent | Yield (%) | Purity (ICP-MS) |

|---|---|---|---|

| MgO + HI | Ethanol | 85–90 | ≥98% |

| Mg(OH)₂ + HI | Water/Ether | 78–82 | 95–97% |

| MgCO₃ + HI | Ammonia | 75–80 | 93–96% |

Basic: How do the physical properties (e.g., solubility, crystal structure) of MgI₂ influence its experimental handling?

MgI₂ exhibits polymorphism:

- Anhydrous MgI₂ : Hexagonal crystal structure (density 4.43 g/cm³), hygroscopic, requiring storage in desiccators .